molecular formula C16H24N2O3S B2907334 N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide CAS No. 2320923-99-5

N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide

Cat. No. B2907334
CAS RN: 2320923-99-5
M. Wt: 324.44
InChI Key: YUPCSECKERRXQE-UHFFFAOYSA-N
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Description

N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide, also known as OMA, is a chemical compound that has gained attention in scientific research for its potential use in various fields. OMA is a synthetic compound that belongs to the class of oxamides and has been used in studies related to cancer, inflammation, and neurodegenerative diseases. In

Mechanism of Action

N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide exerts its effects by inhibiting the activity of enzymes involved in the regulation of cell growth and inflammation. N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. By inhibiting HDACs, N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide can induce the expression of genes that promote apoptosis and inhibit the growth of cancer cells. N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting COX-2, N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide can reduce inflammation and provide relief from inflammatory diseases.
Biochemical and Physiological Effects
N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide can induce apoptosis in cancer cells, reduce inflammation, and improve cognitive function in animal models of neurodegenerative diseases. N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide has also been shown to have antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities, ensuring a consistent supply for experiments. N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide has also been shown to be stable under a variety of conditions, making it suitable for use in different experimental setups. However, N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide also has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. Additionally, N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide has not been extensively studied in humans, and its safety profile is not well-established.

Future Directions

For N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide research include the development of N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide derivatives and the study of N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide in combination with other drugs. Overall, N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide has the potential to be a valuable tool in scientific research and the development of new treatments for various diseases.

Synthesis Methods

N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide can be synthesized through a multi-step process involving the reaction of 2-methoxy-4-methylsulfanylbutylamine with 2-phenylethyl isocyanate. The reaction takes place in the presence of a catalyst and under controlled conditions to ensure the purity and yield of the final product.

Scientific Research Applications

N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide has been widely studied for its potential use in cancer treatment. Studies have shown that N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide can inhibit the growth of cancer cells by inducing apoptosis, a process that leads to the programmed death of cells. N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N'-(2-methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-21-14(9-11-22-2)12-18-16(20)15(19)17-10-8-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPCSECKERRXQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCSC)CNC(=O)C(=O)NCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-methoxy-4-(methylsulfanyl)butyl]-N'-(2-phenylethyl)ethanediamide

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